(5-Chloro-3-cyclopropyl-2-methylphenyl)boronic acid
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Overview
Description
(5-Chloro-3-cyclopropyl-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom, a cyclopropyl group, and a methyl group. The boronic acid functionality makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-cyclopropyl-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-3-cyclopropyl-2-methylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-cyclopropyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenols
Protodeboronation: Formation of the corresponding aryl compounds
Scientific Research Applications
(5-Chloro-3-cyclopropyl-2-methylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: The compound is explored for the development of pharmaceuticals, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of (5-Chloro-3-cyclopropyl-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Chloro-3-cyclopropyl-2-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H12BClO2 |
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Molecular Weight |
210.47 g/mol |
IUPAC Name |
(5-chloro-3-cyclopropyl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BClO2/c1-6-9(7-2-3-7)4-8(12)5-10(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChI Key |
SFVHVFPNHBYVMZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1C)C2CC2)Cl)(O)O |
Origin of Product |
United States |
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